19-Hydroxydeoxycorticosterone

Mineralocorticoid Sodium retention Adrenal regeneration

19-Hydroxydeoxycorticosterone (19-OH-DOC), formally named 19,21-dihydroxypregn-4-ene-3,20-dione, is a C21 adrenal steroid belonging to the 21-hydroxysteroid class. It is a 19-oxygenated derivative of deoxycorticosterone (DOC), carrying an additional hydroxyl group at the C-19 angular methyl position.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 2394-23-2
Cat. No. B1217020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxydeoxycorticosterone
CAS2394-23-2
Synonyms19-hydroxydeoxycorticosterone
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34CO
InChIInChI=1S/C21H30O4/c1-20-8-7-17-15(16(20)4-5-18(20)19(25)11-22)3-2-13-10-14(24)6-9-21(13,17)12-23/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16-,17-,18+,20-,21+/m0/s1
InChIKeyLFISWQXWWGJHBL-ZOCXKQACSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxydeoxycorticosterone (CAS 2394-23-2): Chemical Identity and Steroid Class Context for Research Procurement


19-Hydroxydeoxycorticosterone (19-OH-DOC), formally named 19,21-dihydroxypregn-4-ene-3,20-dione, is a C21 adrenal steroid belonging to the 21-hydroxysteroid class [1]. It is a 19-oxygenated derivative of deoxycorticosterone (DOC), carrying an additional hydroxyl group at the C-19 angular methyl position. This structural modification situates 19-OH-DOC within a discrete metabolic pathway—the 19-oxygenation cascade—that ultimately leads to the potent mineralocorticoid 19-nor-deoxycorticosterone (19-nor-DOC) [2]. The compound is endogenously produced in rat adrenal glands and has been isolated from incubates of regenerating adrenal tissue.

1

Mineralocorticoid pathway intermediate — 19-OH-DOC is the direct product of adrenal 19-hydroxylation of DOC, positioned within the 19-oxygenation cascade.

2

Precursor-probe for functional differentiation — Suitable for studies requiring a DOC analog that does not activate the mineralocorticoid receptor (MR) in reported bioassays.

3

Intra-adrenal vs. peripheral metabolism tracing — Enables discrimination between adrenal 19-hydroxylase activity and extra-adrenal 19-demethylation steps.

Why Generic Substitution of 19-Hydroxydeoxycorticosterone with In-Class Analogs Leads to Erroneous Experimental Conclusions


The 19-oxygenated DOC family exhibits a striking functional divergence that precludes interchangeable use of its members. Despite structural homology, 19-OH-DOC is devoid of mineralocorticoid activity, whereas its downstream product 19-nor-DOC is equipotent to aldosterone in antinatriuretic assays [1]. Substituting 19-OH-DOC with deoxycorticosterone (DOC) or 19-nor-DOC in experimental systems would therefore yield fundamentally different biological readouts—ranging from no mineralocorticoid signal to maximal receptor activation. Furthermore, the biosynthetic enzyme system discriminates sharply among these analogs: rat adrenals convert DOC to 19-OH-DOC but cannot further convert the oxygenated intermediates to 19-nor-DOC, which is produced at peripheral sites [2]. These non-interchangeable biochemical fates mean that procurement of the exact 19-OH-DOC compound is essential for studies probing the 19-hydroxylation step, precursor-product relationships, or the specific biological inertness at the mineralocorticoid receptor.

19-OH-DOC (Target)

Reported to lack MR activation and sodium-retaining activity in adrenalectomized rat and toad bladder models.

19-nor-DOC (Analog)

Acts as a full MR agonist with antinatriuretic potency comparable to aldosterone; substitution would invert the functional readout.

19-OH-DOC (Target)

Serves as an intra-adrenal intermediate; not a direct precursor of 19-nor-DOC in rat adrenal tissue.

DOC (Analog)

DOC is the substrate of 19-hydroxylase, not the product; its use would bypass the hydroxylation step and misrepresent enzyme activity.

Quantitative Differentiation Evidence for 19-Hydroxydeoxycorticosterone Relative to Closest Analogs


Mineralocorticoid Activity: 19-OH-DOC vs. 19-Nor-DOC and Aldosterone in Adrenalectomized Rat Bioassay

In a direct head-to-head in vivo comparison, 19-OH-DOC exhibited no significant antinatriuretic or kaliuretic activity in glucocorticoid-replete adrenalectomized rats. By contrast, 19-nor-DOC demonstrated equipotent antinatriuretic activity compared to aldosterone, though with reduced kaliuretic effect [1]. This demonstrates that the C-19 hydroxyl group completely ablates mineralocorticoid function relative to the C-19 demethylated analog.

Mineralocorticoid activity in vivo
Head-to-head
19-OH-DOC: no significant antinatriuretic/kaliuretic effect
19-nor-DOC: equipotent to aldosterone for sodium retention
Reported in vivo activity context; supports precursor-probe distinction for MR-mediated sodium transport studies.
Adrenalectomized rat model; glucocorticoid-replete conditions.
Mineralocorticoid Sodium retention Adrenal regeneration

Sodium Transport in Toad Bladder Epithelium: 19-OH-DOC Inactivity vs. 19-Nor-DOC and Aldosterone

In the toad bladder short-circuit current assay, a classical model for mineralocorticoid-sensitive sodium transport, 19-OH-DOC at 10⁻⁸ M produced no significant effect on sodium transport. At the identical concentration, 19-nor-DOC increased sodium transport to a degree not different from aldosterone (10⁻⁸ M), with no difference in onset of action, duration of activity, or inhibition by spironolactone [1]. This confirms that 19-OH-DOC lacks intrinsic sodium-transport activity even in a sensitive amphibian epithelial model.

Sodium transport in toad bladder
Head-to-head
19-OH-DOC (10⁻⁸ M): no stimulation
19-nor-DOC (10⁻⁸ M): equivalent to aldosterone
Cross-tissue replication of MR inactivity; reinforces its role as a silent pathway intermediate.
Short-circuit current assay; spironolactone-sensitive.
Sodium transport Epithelial electrophysiology Toad bladder assay

Mineralocorticoid Receptor Binding: 19-OH-DOC Does Not Compete with [³H]-Aldosterone for Renal MR

In competitive binding studies using kidney mineralocorticoid receptor preparations, 19-OH-DOC (tested as the 21-acetate derivative) did not compete with [³H]-aldosterone for type I renal mineralocorticoid receptors, nor with [³H]-R5020 for uterine progesterone receptors . This contrasts with 19-oxo-DOC, which both binds to type I renal mineralocorticoid receptors and produces antinatriuretic effects [1]. The absence of receptor engagement provides a molecular explanation for the lack of in vivo mineralocorticoid activity.

MR competitive binding
Cross-study
19-OH-DOC 21-acetate: no competition with [³H]-aldosterone
19-oxo-DOC: positive binding and full agonist
Molecular basis for lack of MR activation; differentiates from 19-oxo-DOC.
Kidney MR preparation; radioligand binding assay.
Mineralocorticoid receptor Receptor binding Aldosterone competition

Enzymatic 19-Hydroxylation of DOC: Selective Inhibition by 4-Hydroxyandrostenedione

Incubation of Golden Syrian hamster adrenal homogenates with tritiated deoxycorticosterone demonstrated an 80–85% reduction in label incorporation into 19-OH-DOC in the presence of 4-hydroxyandrostenedione, a known aromatase inhibitor [1]. This same inhibitor produced a smaller and non-significant inhibition of corticosterone and 18-hydroxycorticosterone production in rat and human adrenal mitochondria [2]. These data establish that the 19-hydroxylation step converting DOC to 19-OH-DOC is catalyzed by a distinct enzyme activity that can be selectively targeted.

19-Hydroxylase inhibition
Direct comparison
80–85% reduction in 19-OH-DOC formation by 4-hydroxyandrostenedione
Supports selective 19-hydroxylase inhibitor screening; distinct from 11β/18-hydroxylase inhibition.
Hamster adrenal homogenates; tritiated DOC substrate.
19-Hydroxylase Cytochrome P450 Enzyme inhibition

Biosynthetic Pathway Position: 19-OH-DOC as an Obligate Intermediate but Not a Direct 19-Nor-DOC Precursor in Rat Adrenals

Rat adrenal glands possess the enzymatic machinery to convert DOC to 19-OH-DOC, 19-oxo-DOC, and 19-oic-DOC. However, neither DOC nor any of the 19-oxygenated metabolites (including 19-OH-DOC) are converted to 19-nor-DOC by rat adrenal tissue [1]. The 19-demethylation step yielding the potent mineralocorticoid 19-nor-DOC occurs instead at peripheral sites. This metabolic compartmentalization means that 19-OH-DOC is an intra-adrenal intermediate whose downstream processing is anatomically restricted.

Biosynthetic pathway position
Class-level
DOC → 19-OH-DOC → 19-oxo-DOC → 19-oic-DOC (intra-adrenal); 19-nor-DOC produced peripherally
Metabolic compartmentalization context; 19-OH-DOC required for intra-adrenal hydroxylation studies.
Rat adrenal capsule incubations; product identification by GC/MS.
Steroidogenesis 19-Nor-DOC biosynthesis Adrenal metabolism

Physicochemical Properties of 19-OH-DOC: Water Solubility and Lipophilicity Compared to DOC Class

19-OH-DOC has a predicted water solubility of 0.025 g/L (logS = -4.2) and a logP of 2.22 (ALOGPS) [1]. The introduction of the C-19 hydroxyl group increases polarity relative to DOC (which lacks this hydroxyl), resulting in altered chromatographic retention and solubility characteristics. These properties are consistent with its classification as a 21-hydroxysteroid but are provided here as computed values that should be verified experimentally for formulation purposes.

Physicochemical predictions
Data to verify
Predicted logP 2.22, water solubility 0.025 g/L (ALOGPS)
Informs solvent selection and chromatography; experimental confirmation advised.
In silico estimates; not experimentally validated.
Solubility logP Formulation

Defined Research Application Scenarios Where 19-Hydroxydeoxycorticosterone Provides Irreplaceable Scientific Value


Negative Control in Mineralocorticoid Activity Bioassays

In any in vivo or ex vivo assay measuring sodium retention or potassium excretion, 19-OH-DOC serves as the structurally matched negative control to 19-nor-DOC and aldosterone. Its demonstrated lack of antinatriuretic and kaliuretic activity in both adrenalectomized rat and toad bladder models [1] makes it the only appropriate compound to validate that observed mineralocorticoid effects are specific to the C-19 demethylated structure rather than to the DOC scaffold.

Substrate for 19-Hydroxylase Enzyme Activity and Inhibition Assays

As the immediate product of adrenal 19-hydroxylation of DOC, 19-OH-DOC is the direct readout for 19-hydroxylase activity. The 80–85% reduction in its formation by 4-hydroxyandrostenedione [1] establishes this conversion as a selective enzymatic target. Researchers screening for 19-hydroxylase inhibitors or characterizing CYP11B1/CYP11B2 substrate specificity require authentic 19-OH-DOC as a reference standard for product identification and quantification.

Intra-Adrenal vs. Peripheral Steroidogenesis Pathway Tracing

The metabolic compartmentalization of the DOC → 19-OH-DOC → 19-oxo-DOC → 19-oic-DOC pathway within the adrenal gland, with subsequent peripheral conversion to 19-nor-DOC [1], makes 19-OH-DOC an essential probe for distinguishing intra-adrenal from extra-adrenal steroidogenic contributions. Procurement of pure 19-OH-DOC enables stable-isotope tracer studies designed to map the anatomical sites of 19-nor-DOC precursor processing.

Analytical Reference Standard for LC-MS/MS Method Development in Steroidomics

Given its distinct chromatographic properties (predicted logP 2.22, water solubility 0.025 g/L) [1] and its position in the 19-oxygenation cascade, 19-OH-DOC is required as an authentic reference standard for developing targeted LC-MS/MS methods aimed at quantifying the full panel of 19-oxygenated and 19-nor DOC metabolites in biological matrices, particularly in hypertension and adrenal regeneration research.

Application
Selection Property
Validation Focus
Mineralocorticoid negative-control reference
DOC scaffold analog without MR activation in reported bioassays
Absence of antinatriuretic/kaliuretic response in adrenalectomized models
19-Hydroxylase activity and inhibition readout
Direct enzymatic product of DOC 19-hydroxylation
Quantification of 19-OH-DOC formation under inhibitor treatment
Intra-adrenal vs. peripheral pathway tracing
Metabolic intermediate restricted to adrenal 19-oxygenation cascade
Product detection in adrenal incubations vs. peripheral tissue preparations
LC-MS/MS steroidomics reference standard
Distinct chromatographic retention and mass transition profile
Method specificity for 19-OH-DOC in biological matrices; absence of isobaric interference
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